JFD00244
Overview
Description
JFD00244 is an anthraquinone derivative known for its unique chemical structure and properties.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. The compound’s interaction with this enzyme is central to its biological activity .
Mode of Action
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione interacts with DNA topoisomerase II, leading to the inhibition of the enzyme’s decatenation activity . This interaction results in drug-induced DNA-protein cross-linking in cells, depending on the availability of topoisomerase II .
Biochemical Pathways
The compound’s interaction with DNA topoisomerase II affects the DNA replication and transcription pathways. By inhibiting the enzyme’s activity, 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of DNA synthesis .
Pharmacokinetics
The compound’s interaction with dna topoisomerase ii suggests that it may have good cellular uptake and nuclear targeting . These properties could impact the compound’s bioavailability.
Result of Action
The interaction of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione with DNA topoisomerase II leads to cytotoxicity in cells . The compound’s cytotoxic potential is enhanced in cells that overproduce topoisomerase II .
Action Environment
The action of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione can be influenced by environmental factors. For instance, the compound’s cytotoxicity is enhanced in hypoxic tumor cells, suggesting that the tumor microenvironment can influence its efficacy .
Future Directions
Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JFD00244 typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone with 4-hydroxyphenethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as gas-phase fixed-bed oxidation or liquid-phase oxidation. These methods are designed to optimize the yield and minimize the production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
JFD00244 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione: Known for its bioreductive properties and use in cancer therapy.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene derivatives: Studied for their hydrogen-bond acceptor properties and spectral characteristics.
Properties
IUPAC Name |
1,4-bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O4/c33-21-9-5-19(6-10-21)15-17-31-25-13-14-26(32-18-16-20-7-11-22(34)12-8-20)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHFIBEJJLZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCC4=CC=C(C=C4)O)NCCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384692 | |
Record name | 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96969-83-4 | |
Record name | 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JFD00244 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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